Cas no 6811-77-4 (1H-imidazo[4,5-c]pyridin-4-amine)
![1H-imidazo[4,5-c]pyridin-4-amine structure](https://ja.kuujia.com/scimg/cas/6811-77-4x500.png)
1H-imidazo[4,5-c]pyridin-4-amine 化学的及び物理的性質
名前と識別子
-
- 3H-Imidazo[4,5-c]pyridin-4-amine
- 1H-IMIDAZO[4,5-C]PYRIDIN-4-AMINE
- 3-deazaadenine
- 4-Amino-3H-imidazo[4,5-c]pyridine
- AS-34731
- 1H-Imidazo(4,5-c)pyridin-4-amine
- AKOS006346775
- QIBLFAMJLVFXAT-UHFFFAOYSA-N
- A867127
- CS-0006636
- UHUHBFMZVCOEOV-UHFFFAOYSA-N
- Z2686019694
- AKOS016007712
- MFCD15143403
- CHEMBL33316
- 6811-77-4
- SCHEMBL402483
- 4-Amino-imidazo[4,5-c]pyridine
- AMY23904
- SY026011
- FT-0717394
- PB30090
- DTXSID00218305
- EN300-234397
- 3-Deazaadenine;
- DTXCID80140796
- DB-083216
- 1H-imidazo[4,5-c]pyridin-4-amine
-
- MDL: MFCD15143403
- インチ: InChI=1S/C6H6N4/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H2,7,8)(H,9,10)
- InChIKey: UHUHBFMZVCOEOV-UHFFFAOYSA-N
- ほほえんだ: C1=CNC(=N)C2=C1N=CN2
計算された属性
- せいみつぶんしりょう: 134.05900
- どういたいしつりょう: 134.059
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- 密度みつど: 1.48
- ふってん: 529.3°C at 760 mmHg
- フラッシュポイント: 307.3°C
- 屈折率: 1.806
- PSA: 67.59000
- LogP: 1.12130
1H-imidazo[4,5-c]pyridin-4-amine セキュリティ情報
1H-imidazo[4,5-c]pyridin-4-amine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1H-imidazo[4,5-c]pyridin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121391-5G |
1H-imidazo[4,5-c]pyridin-4-amine |
6811-77-4 | 97% | 5g |
¥ 2,970.00 | 2023-03-14 | |
abcr | AB454450-250 mg |
1H-Imidazo[4,5-c]pyridin-4-amine, 95%; . |
6811-77-4 | 95% | 250MG |
€138.50 | 2023-07-18 | |
Enamine | EN300-234397-5.0g |
1H-imidazo[4,5-c]pyridin-4-amine |
6811-77-4 | 95% | 5.0g |
$867.0 | 2024-06-19 | |
Enamine | EN300-234397-10.0g |
1H-imidazo[4,5-c]pyridin-4-amine |
6811-77-4 | 95% | 10.0g |
$1286.0 | 2024-06-19 | |
eNovation Chemicals LLC | D499228-1g |
3H-imidazo[4,5-c]pyridin-4-amine |
6811-77-4 | 95% | 1g |
$445 | 2024-05-23 | |
eNovation Chemicals LLC | D499228-100g |
3H-imidazo[4,5-c]pyridin-4-amine |
6811-77-4 | 95% | 100g |
$12880 | 2024-05-23 | |
TRC | I495603-100mg |
1H-Imidazo[4,5-C]pyridin-4-amine |
6811-77-4 | 100mg |
$ 75.00 | 2023-09-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121391-25G |
1H-imidazo[4,5-c]pyridin-4-amine |
6811-77-4 | 97% | 25g |
¥ 11,200.00 | 2023-03-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121391-10G |
1H-imidazo[4,5-c]pyridin-4-amine |
6811-77-4 | 97% | 10g |
¥ 5,478.00 | 2023-03-14 | |
Apollo Scientific | OR305581-250mg |
4-Amino-3H-imidazo[4,5-c]pyridine |
6811-77-4 | 97% | 250mg |
£125.00 | 2024-05-25 |
1H-imidazo[4,5-c]pyridin-4-amine 関連文献
-
Pierre Matricon,R. Rama Suresh,Zhan-Guo Gao,Nicolas Panel,Kenneth A. Jacobson,Jens Carlsson Chem. Sci. 2021 12 960
-
Euna Yoo,Breanna M. Crall,Rajalakshmi Balakrishna,Subbalakshmi S. Malladi,Lauren M. Fox,Alec R. Hermanson,Sunil A. David Org. Biomol. Chem. 2013 11 6526
-
Deepender Kaushik,Arshpreet Kaur,Nikolai Petrovsky,Deepak B. Salunke RSC Med. Chem. 2021 12 1065
1H-imidazo[4,5-c]pyridin-4-amineに関する追加情報
Comprehensive Overview of 1H-imidazo[4,5-c]pyridin-4-amine (CAS No. 6811-77-4): Properties, Applications, and Research Insights
The compound 1H-imidazo[4,5-c]pyridin-4-amine (CAS No. 6811-77-4) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural framework. This imidazo[4,5-c]pyridine derivative is characterized by a fused ring system combining imidazole and pyridine moieties, which imparts remarkable chemical versatility. Researchers are increasingly exploring its potential as a scaffold for drug discovery, particularly in the development of kinase inhibitors and immunomodulators. The presence of the 4-amine functional group further enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for 1H-imidazo[4,5-c]pyridin-4-amine has surged, driven by its applications in targeted therapies and precision medicine. A growing body of literature highlights its role in modulating cellular signaling pathways, with particular interest in its potential anti-inflammatory and anticancer properties. The compound's CAS No. 6811-77-4 is frequently searched in academic databases and chemical supplier catalogs, reflecting its importance in both academic and industrial settings. Its molecular structure, featuring a imidazo[4,5-c]pyridine core, allows for diverse derivatization, enabling the creation of libraries for high-throughput screening.
One of the most compelling aspects of 1H-imidazo[4,5-c]pyridin-4-amine is its relevance to cutting-edge research areas such as protein-protein interaction inhibitors and small-molecule therapeutics. These topics dominate current scientific discourse, as evidenced by the rising number of publications and patents referencing this compound. For instance, its analogs have shown promise in targeting TLR7/8 signaling pathways, a hotspot in immunotherapy research. This aligns with the broader trend of leveraging heterocyclic compounds to address unmet medical needs, a theme frequently explored in recent conferences and review articles.
From a synthetic chemistry perspective, the preparation of 1H-imidazo[4,5-c]pyridin-4-amine often involves multi-step reactions, including cyclization and functional group transformations. Optimizing these processes is a key focus for chemists, as reflected in the popularity of search terms like "synthesis of imidazo[4,5-c]pyridine derivatives" and "amine-functionalized heterocycles." The compound's CAS No. 6811-77-4 serves as a critical identifier for researchers sourcing materials or validating analytical methods. Furthermore, its stability under various pH conditions makes it suitable for formulation studies, another area of growing interest.
The pharmacological profile of 1H-imidazo[4,5-c]pyridin-4-amine continues to be elucidated through in vitro and in vivo studies. Recent investigations have explored its bioavailability and metabolic pathways, addressing common queries such as "imidazo[4,5-c]pyridine pharmacokinetics" and "structure-activity relationships of amine-containing heterocycles." These studies are crucial for advancing the compound from bench to bedside, particularly in the context of personalized medicine. Additionally, its potential as a fluorescence probe or biochemical tool has expanded its utility beyond therapeutic applications.
In the realm of material science, derivatives of 1H-imidazo[4,5-c]pyridin-4-amine have been investigated for their optoelectronic properties, tapping into the surge of interest in organic semiconductors and light-emitting materials. This interdisciplinary appeal underscores the compound's adaptability, bridging gaps between chemistry, biology, and engineering. Searches for "imidazo[4,5-c]pyridine-based materials" have seen a steady increase, mirroring the compound's expanding role in emerging technologies.
Quality control and analytical characterization of 1H-imidazo[4,5-c]pyridin-4-amine remain critical topics, with techniques like HPLC, NMR, and mass spectrometry being frequently employed. The compound's CAS No. 6811-77-4 is integral to ensuring regulatory compliance and batch-to-batch consistency, especially in Good Manufacturing Practice (GMP) settings. Researchers often seek information on "purity standards for imidazo[4,5-c]pyridines" and "analytical methods for amine heterocycles," highlighting the need for robust quality assurance protocols.
Looking ahead, the trajectory of 1H-imidazo[4,5-c]pyridin-4-amine research points toward deeper mechanistic studies and translational applications. Its intersection with trending fields like AI-driven drug discovery and green chemistry positions it as a compound of enduring relevance. As the scientific community continues to unravel its full potential, this imidazo[4,5-c]pyridine derivative is poised to remain a focal point of innovation in molecular design and therapeutic development.
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